
2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide is an organic compound that belongs to the class of amides This compound features a chloro group, an ethoxyethyl group, and a phenylprop-1-enyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 2-ethoxyethanol, and 1-phenylprop-1-ene.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or reagents.
Step-by-Step Synthesis: The process may involve multiple steps, including nucleophilic substitution, condensation, and purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It could be utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide exerts its effects involves interactions with molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins.
Pathways: It may influence biochemical pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(2-ethoxyethyl)-N-(1-phenylprop-1-enyl)acetamide: can be compared with other amides, such as N-phenylacetamide or N-ethylacetamide.
Unique Features: The presence of the chloro, ethoxyethyl, and phenylprop-1-enyl groups distinguishes it from other similar compounds.
Highlighting Uniqueness
Structural Differences: The unique combination of functional groups in this compound may confer distinct chemical and biological properties.
Applications: Its specific structure may make it suitable for particular applications that other similar compounds cannot fulfill.
Propiedades
Fórmula molecular |
C15H20ClNO2 |
|---|---|
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
2-chloro-N-(2-ethoxyethyl)-N-[(Z)-1-phenylprop-1-enyl]acetamide |
InChI |
InChI=1S/C15H20ClNO2/c1-3-14(13-8-6-5-7-9-13)17(15(18)12-16)10-11-19-4-2/h3,5-9H,4,10-12H2,1-2H3/b14-3- |
Clave InChI |
PZIMAGUZSAVMKB-BNNQUZSASA-N |
SMILES isomérico |
CCOCCN(C(=O)CCl)/C(=C\C)/C1=CC=CC=C1 |
SMILES canónico |
CCOCCN(C(=O)CCl)C(=CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


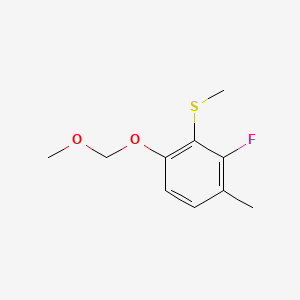

![10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14026584.png)
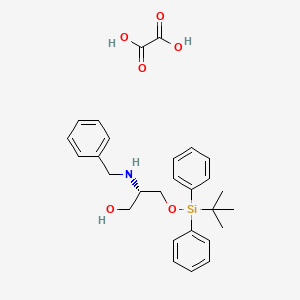
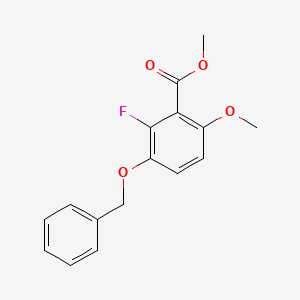

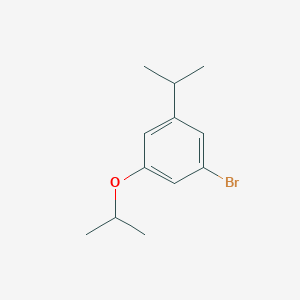
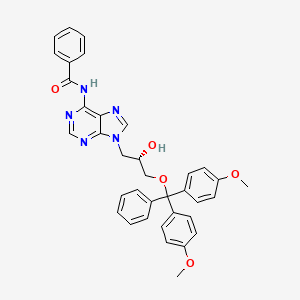
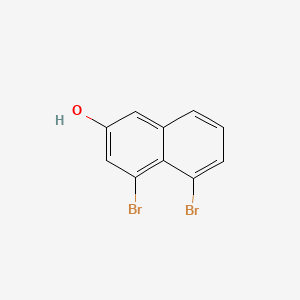




![N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)cyclohex-3-en-1-yl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide-rel](/img/structure/B14026644.png)
